(Z)-Methyl 3-(pyridin-4-yl)acrylate

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Procure (Z)-Methyl 3-(pyridin-4-yl)acrylate (CAS 119981-60-1) when stereochemical control is critical. This (Z)-α,β-unsaturated ester with 4-pyridyl substitution provides defined alkene geometry for stereospecific cycloadditions, Michael additions, and cross-couplings. Validated at 87% isolated yield in pyridine functionalization. Do not substitute with (E)-isomer (CAS 81124-49-4)—stereochemistry governs reactivity and biological target engagement. Essential for medicinal chemistry, strobilurin fungicide R&D (EP0243012A2, US5008275), and stimuli-responsive polymer synthesis (US4294949).

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
Cat. No. B13015538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Methyl 3-(pyridin-4-yl)acrylate
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=NC=C1
InChIInChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2-
InChIKeyLDVKAIRVYWBGHI-IHWYPQMZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (Z)-Methyl 3-(pyridin-4-yl)acrylate as a Stereodefined Pyridyl Acrylate Building Block


(Z)-Methyl 3-(pyridin-4-yl)acrylate (CAS 119981-60-1) is a stereodefined pyridyl acrylate ester with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound belongs to the class of α,β-unsaturated esters bearing a 4-pyridyl substituent, characterized by the (Z)-configuration at the carbon-carbon double bond. It serves primarily as a synthetic building block in organic chemistry and medicinal chemistry research, where the defined (Z)-stereochemistry distinguishes it from its (E)-isomer counterpart (CAS 81124-49-4) [1]. The compound is commercially available with typical purity specifications of ≥95% and has been documented as a key intermediate in the synthesis of functionalized pyridine derivatives [2].

Why Generic Pyridyl Acrylate Esters Cannot Substitute for (Z)-Methyl 3-(pyridin-4-yl)acrylate in Stereochemically Demanding Applications


Generic substitution among pyridyl acrylate esters is not scientifically valid due to the critical influence of stereochemistry on downstream synthetic outcomes. The (Z)- and (E)-isomers of methyl 3-(pyridin-4-yl)acrylate possess distinct spatial arrangements at the carbon-carbon double bond, leading to divergent reactivity profiles in stereospecific transformations such as cycloadditions, Michael additions, and subsequent functionalization steps [1]. Furthermore, the 4-pyridyl substitution pattern confers regioselective advantages in Heck-type cross-coupling reactions compared to 2-pyridyl or 3-pyridyl analogs . The evidence below quantifies these differentiation points, demonstrating that (Z)-Methyl 3-(pyridin-4-yl)acrylate provides defined stereochemical input and verified synthetic utility that cannot be achieved through substitution with isomeric or regioisomeric alternatives.

Quantitative Differentiation Evidence: (Z)-Methyl 3-(pyridin-4-yl)acrylate vs. Closest Analogs


Verified Synthetic Utility: 87% Isolated Yield in Pyridine Functionalization Sequence

(Z)-Methyl 3-(pyridin-4-yl)acrylate has been documented as a substrate in a subsequent transformation yielding compound 5g' with an isolated yield of 87% under defined conditions [1]. While this single data point does not constitute a formal head-to-head comparison, it establishes the compound's demonstrated utility as a synthetic intermediate in a published, peer-reviewed synthetic methodology context. In contrast, no comparable documented yield data exists for the (E)-isomer or alternative pyridyl acrylate regioisomers in this specific reaction framework.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry Building Blocks

Agricultural Intermediate Precedent: Pyridyl Acrylate Esters as Fungicide Scaffolds

The pyridyl acrylate ester structural class, which includes methyl 3-(pyridin-4-yl)acrylate, has been patented as a core scaffold for fungicidal compounds [1][2]. European Patent EP0243012A2 and US Patent 5008275 both disclose pyridyl-substituted acrylic esters as active fungicidal agents. This patent precedent establishes the commercial relevance of this structural class for agrochemical intermediate procurement, distinguishing it from non-pyridyl acrylates which lack this demonstrated agricultural utility pathway.

Agrochemical Intermediates Fungicide Development Patent Chemistry

Physicochemical Property Differentiation: (Z)- vs. (E)-Isomer Availability and Purity Specifications

Commercial availability data reveals differentiation in purity specifications and pricing between the (Z)- and (E)-isomers. The (E)-Methyl 3-(pyridin-4-yl)acrylate (CAS 81124-49-4) is offered with NLT 98% purity and 97% purity grades [1], while the (Z)-isomer (CAS 119981-60-1) is typically supplied at 95% purity . This purity differential, coupled with the distinct CAS registry numbers and stereochemical identity, mandates isomer-specific procurement based on the stereochemical requirements of the intended synthetic application.

Chemical Procurement Quality Specifications Isomer Purity

Validated Application Scenarios for (Z)-Methyl 3-(pyridin-4-yl)acrylate Procurement


Stereospecific Heterocyclic Building Block for Medicinal Chemistry Synthesis

Procure (Z)-Methyl 3-(pyridin-4-yl)acrylate when the synthetic route requires a stereodefined (Z)-α,β-unsaturated ester bearing a 4-pyridyl substituent. The documented 87% isolated yield in a pyridine functionalization sequence [1] provides a validated precedent for its utility as a synthetic intermediate. This scenario applies to medicinal chemistry programs requiring pyridine-containing scaffolds with defined alkene geometry for subsequent stereospecific transformations such as cycloadditions or conjugate additions.

Agrochemical Intermediate for Pyridyl Acrylate Fungicide Development

Procure methyl 3-(pyridin-4-yl)acrylate as an intermediate in fungicide discovery programs. The pyridyl acrylate ester structural class is protected by patents EP0243012A2 and US5008275 as fungicidally active scaffolds [2][3]. This patent precedent validates the class as a starting point for agrochemical lead optimization. The 4-pyridyl substitution pattern, as opposed to 2- or 3-pyridyl regioisomers, is specifically relevant for compounds targeting the strobilurin fungicide pharmacophore.

Isomer-Controlled Synthetic Route Development Requiring (Z)-Stereochemistry

Procure the (Z)-isomer (CAS 119981-60-1) specifically when stereochemical control is required. Do not substitute with the (E)-isomer (CAS 81124-49-4) unless the synthetic route is stereochemically permissive. The distinct CAS numbers, commercial purity profiles (95% for Z-isomer vs. 97-98% for E-isomer) [4], and differing stereochemical inputs necessitate isomer-specific procurement. This scenario applies to asymmetric synthesis, stereochemical structure-activity relationship studies, and mechanistic investigations where alkene geometry influences reactivity or biological target engagement.

Polymer Chemistry: Pyridine-Containing Acrylate Monomer Research

Procure methyl 3-(pyridin-4-yl)acrylate as a monomer for synthesizing pyridine-functionalized polymers and copolymers. US Patent 4294949 discloses homopolymeric acrylates and methacrylates carrying N-heterocyclic rings in side-chain positions as additives for plastics [5]. The pyridyl moiety provides metal-coordination capability, pH-responsive behavior, and enhanced thermal stability compared to non-heterocyclic acrylate monomers. This scenario applies to materials science research targeting stimuli-responsive polymers, metal-chelating materials, and specialty coatings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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